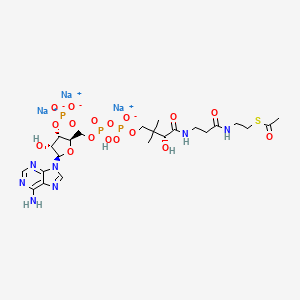

Acetyl Coenzyme A trisodium

Description

General Overview and Significance as a Central Metabolic Intermediate

Acetyl Coenzyme A (Acetyl-CoA) is a pivotal molecule in metabolism, participating in numerous biochemical reactions related to the metabolism of proteins, carbohydrates, and lipids. wikipedia.org Its primary role is to transport the acetyl group to the citric acid cycle (Krebs cycle) for oxidation and subsequent energy production. wikipedia.org This positions Acetyl-CoA at the crossroads of several major metabolic pathways, making it a key intermediate in cellular bioenergetics. rsc.orgnumberanalytics.com

The significance of Acetyl-CoA extends beyond its function as a simple metabolic intermediate; it also acts as a crucial regulator of energy production and utilization within the cell. numberanalytics.com The molecule is composed of an acetyl group linked to coenzyme A (CoA) via a high-energy thioester bond. acs.org This bond's hydrolysis is highly exergonic, making the acetyl group readily transferable to other molecules, a process fundamental to its roles in various biosynthetic and regulatory pathways. wikipedia.orgacs.org

Acetyl-CoA's central role is highlighted by its involvement in:

Energy Production: It is the starting material for the citric acid cycle, which generates ATP, NADH, and FADH2. numberanalytics.comtutorchase.com

Biosynthesis: It serves as the fundamental building block for the synthesis of fatty acids, cholesterol, ketone bodies, and other essential biomolecules. wikipedia.orgwikipedia.orgchemsrc.com

Acetylation Reactions: Acetyl-CoA is the sole donor of acetyl groups for post-translational modifications of proteins, such as histones. This acetylation can alter gene expression and protein function, thereby regulating a wide array of cellular processes including cell growth, mitosis, and apoptosis. wikipedia.orgfrontiersin.orgnih.gov

Biosynthetic Origins and Metabolic Precursors of Acetyl Coenzyme A

The production of Acetyl-CoA is dependent on the cell's energetic state and the availability of various carbon sources. wikipedia.orgacs.org It is primarily derived from the catabolism of carbohydrates, fatty acids, and certain amino acids. wikipedia.orgfrontiersin.org

From Carbohydrates: Under conditions of high glucose, glycolysis breaks down glucose into pyruvate (B1213749). nih.gov In the mitochondria, the pyruvate dehydrogenase complex (PDC) catalyzes the oxidative decarboxylation of pyruvate to produce Acetyl-CoA. wikipedia.orgnih.gov This process is a critical link between glycolysis and the citric acid cycle. numberanalytics.com

From Fatty Acids: Through a process called β-oxidation, which occurs within the mitochondria, fatty acids are broken down to generate Acetyl-CoA. wikipedia.orgrsc.org This pathway is a significant source of energy, particularly during periods of fasting or prolonged exercise. numberanalytics.com

From Amino Acids: Several amino acids can be degraded to yield Acetyl-CoA or its precursors. rsc.orglibretexts.org These ketogenic amino acids include leucine (B10760876), isoleucine, lysine (B10760008), phenylalanine, threonine, tryptophan, and tyrosine. libretexts.orguomosul.edu.iq The specific metabolic pathways for each amino acid are complex, involving multiple enzymatic steps. libretexts.org

Other Sources:

Acetate (B1210297): Acetyl-CoA synthetase (ACS) can convert acetate into Acetyl-CoA. This occurs in both the cytosol and mitochondria. wikipedia.orgacs.org

Ethanol (B145695): Ethanol can also serve as a carbon source for the production of Acetyl-CoA. wikipedia.org

Ketone Bodies: In the liver, mitochondrial Acetyl-CoA can be used to synthesize ketone bodies, which can then be used as an alternative fuel source by other tissues like the brain and heart. nih.gov

The table below summarizes the primary metabolic precursors of Acetyl-CoA and the key enzymes involved in their conversion.

| Precursor | Metabolic Pathway | Key Enzyme(s) |

| Pyruvate | Glycolysis | Pyruvate Dehydrogenase Complex (PDC) wikipedia.orgnih.gov |

| Fatty Acids | β-oxidation | Various enzymes of the β-oxidation spiral wikipedia.orgrsc.org |

| Amino Acids | Amino Acid Catabolism | Various, depending on the amino acid libretexts.orguomosul.edu.iq |

| Acetate | Acetate Activation | Acetyl-CoA Synthetase (ACS) wikipedia.orgacs.org |

| Citrate (B86180) | Citrate Cleavage | ATP Citrate Lyase (ACLY) wikipedia.orgacs.org |

Subcellular Compartmentalization and Dynamic Regulation of Acetyl Coenzyme A Pools

Acetyl-CoA is not freely permeable across intracellular membranes, leading to its uneven distribution among different subcellular compartments, including the mitochondria, cytosol, nucleus, and peroxisomes. nih.govmdpi.comunil.ch This compartmentalization allows for the distinct regulation and function of Acetyl-CoA pools. nih.gov

Mitochondrial Acetyl-CoA: The mitochondria are a primary site of Acetyl-CoA production, mainly from pyruvate oxidation and fatty acid β-oxidation. acs.orgcsun.edu This mitochondrial pool is largely dedicated to energy production through the citric acid cycle. frontiersin.orgnih.gov Under fasting or survival states, Acetyl-CoA is preferentially channeled into the mitochondria for ATP and ketone body synthesis. nih.gov The concentration of Acetyl-CoA in the mitochondria is estimated to be significantly higher than in the nucleocytosolic compartment. asm.org

Cytosolic and Nuclear Acetyl-CoA: The cytosolic pool of Acetyl-CoA is crucial for biosynthetic processes such as fatty acid and cholesterol synthesis. wikipedia.orgmdpi.com Since Acetyl-CoA cannot directly cross the mitochondrial membrane, its acetyl groups are transported to the cytosol in the form of other molecules, primarily citrate. wikipedia.orgcsun.edu In the cytosol, ATP citrate lyase (ACLY) cleaves citrate to regenerate Acetyl-CoA. acs.orgwikipedia.org Acetyl-CoA can also be generated in the cytosol from acetate by acetyl-CoA synthetase 2 (ACSS2). acs.org

The nuclear and cytosolic pools of Acetyl-CoA are thought to be continuous, as Acetyl-CoA can likely pass through nuclear pores. nih.gov This nucleocytosolic pool is the source of acetyl groups for histone acetylation, an epigenetic modification that plays a key role in regulating gene expression. nih.govfrontiersin.org High levels of nucleocytosolic Acetyl-CoA are associated with a "growth" or "fed" state and promote lipid synthesis and histone acetylation. nih.gov

Regulation of Acetyl-CoA Pools: The levels of Acetyl-CoA in each compartment are dynamically regulated by the cell's metabolic state. For example:

High Energy State (Fed State): Excess citrate from the mitochondria is transported to the cytosol, increasing the cytosolic Acetyl-CoA pool and promoting fatty acid synthesis. wikipedia.orgnih.gov

Low Energy State (Fasted State): Acetyl-CoA is retained within the mitochondria to fuel ATP production. nih.gov This leads to lower levels of nucleocytosolic Acetyl-CoA, which can limit processes like histone acetylation and fatty acid synthesis. nih.gov

Oxygen Availability: Oxygen levels can influence the subcellular localization of Acetyl-CoA. Under high oxygen conditions, Acetyl-CoA can become trapped inside the mitochondria, leading to histone hypo-acetylation. embopress.org

The localized production of Acetyl-CoA by enzymes like ACLY and ACSS2 in both the cytosol and nucleus suggests the importance of spatiotemporal control over acetylation reactions. nih.govbiorxiv.org

The following table outlines the primary functions and sources of Acetyl-CoA in different subcellular compartments.

| Subcellular Compartment | Primary Functions | Primary Sources |

| Mitochondria | Citric acid cycle (ATP production), Ketone body synthesis frontiersin.orgnih.gov | Pyruvate oxidation, Fatty acid β-oxidation acs.orgcsun.edu |

| Cytosol | Fatty acid synthesis, Cholesterol synthesis wikipedia.orgmdpi.com | Citrate cleavage (via ACLY), Acetate activation (via ACSS2) acs.orgwikipedia.org |

| Nucleus | Histone acetylation (gene regulation) nih.govfrontiersin.org | Diffusion from cytosol, Local production by nuclear enzymes nih.gov |

| Peroxisomes | Fatty acid β-oxidation unil.chresearchgate.net | Fatty acid β-oxidation researchgate.net |

Properties

Molecular Formula |

C23H35N7Na3O17P3S |

|---|---|

Molecular Weight |

875.5 g/mol |

IUPAC Name |

trisodium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C23H38N7O17P3S.3Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 |

InChI Key |

CRTIJMBXIFKWCA-JHJDYNLLSA-K |

Isomeric SMILES |

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Metabolic Pathways and Acetyl Coenzyme a Flux

Tricarboxylic Acid Cycle Integration and Citrate (B86180) Synthesis

Acetyl Coenzyme A (Acetyl-CoA) holds a pivotal position in cellular metabolism, acting as a central hub for the processing of carbohydrates, fats, and proteins. nih.govwikipedia.org Produced from the breakdown of these macromolecules, acetyl-CoA's primary fate within the mitochondria is to enter the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. wikipedia.orgbritannica.comwikipedia.org This entry point is a critical step in cellular respiration, leading to the complete oxidation of the acetyl group to carbon dioxide and water, thereby releasing stored energy. wikipedia.orgwikipedia.org

The integration of acetyl-CoA into the TCA cycle begins with a condensation reaction catalyzed by the enzyme citrate synthase. nih.govbyjus.com In this initial step, the two-carbon acetyl group from acetyl-CoA combines with a four-carbon molecule, oxaloacetate, to form the six-carbon molecule, citrate. britannica.comwikipedia.orgbyjus.com This reaction also liberates the coenzyme A molecule, which can then be recycled. britannica.com The formation of citrate marks the first of eight steps in the TCA cycle, a series of enzymatic reactions that ultimately regenerate oxaloacetate for the next round of the cycle. britannica.com For each turn of the cycle, one molecule of acetyl-CoA is consumed. wikipedia.org

De Novo Lipid Synthesis and Acetyl Coenzyme A as a Precursor

Acetyl-CoA serves as the fundamental building block for the synthesis of fatty acids in a process known as de novo lipogenesis. lumenlearning.com This pathway is particularly active when carbohydrate intake is high, leading to an excess of acetyl-CoA. wikipedia.org The process begins with the transport of acetyl-CoA from the mitochondria, where it is primarily generated, to the cytosol, the site of fatty acid synthesis. lumenlearning.comwikipedia.org This is achieved through the citrate shuttle, where citrate is exported from the mitochondria and then cleaved by ATP citrate lyase in the cytosol to regenerate acetyl-CoA and oxaloacetate. wikipedia.orgnih.gov

Once in the cytosol, the first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. wikipedia.orgtaylorfrancis.com This step is a major point of regulation for the entire pathway. wikipedia.org Subsequently, through a series of condensation, reduction, dehydration, and further reduction reactions catalyzed by the multi-enzyme complex fatty acid synthase, two-carbon units from malonyl-CoA are sequentially added to a growing acyl chain, which was initiated by an acetyl-CoA molecule. taylorfrancis.com This cycle of reactions repeats until a 16-carbon saturated fatty acid, palmitate, is formed. lumenlearning.com From palmitate, other fatty acids can be synthesized through elongation and desaturation processes.

These newly synthesized fatty acids are then available for various cellular functions, including incorporation into phospholipids (B1166683) for membrane formation or esterification to glycerol (B35011) to form triglycerides for energy storage. wikipedia.org

Table 1: Key Enzymes in De Novo Fatty Acid Synthesis

| Enzyme | Location | Function |

| ATP Citrate Lyase | Cytosol | Cleaves citrate to produce cytosolic acetyl-CoA and oxaloacetate. nih.gov |

| Acetyl-CoA Carboxylase | Cytosol | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. wikipedia.orgtaylorfrancis.com |

| Fatty Acid Synthase | Cytosol | A multi-enzyme complex that catalyzes the sequential addition of two-carbon units to synthesize fatty acids. taylorfrancis.com |

Ketogenesis and Acetyl Coenzyme A Utilization

Under conditions of carbohydrate scarcity, such as prolonged fasting, starvation, or a low-carbohydrate diet, the body shifts its metabolic strategy to utilize fats as the primary energy source. wikipedia.orgnih.gov This leads to increased beta-oxidation of fatty acids in the liver, generating a large amount of acetyl-CoA. nih.gov When the influx of acetyl-CoA from fatty acid breakdown exceeds the processing capacity of the TCA cycle, due to the depletion of intermediates like oxaloacetate for gluconeogenesis, the excess acetyl-CoA is shunted into the pathway of ketogenesis. wikipedia.org

Ketogenesis is the biochemical process where acetyl-CoA is converted into ketone bodies, primarily acetoacetate (B1235776) and β-hydroxybutyrate, with acetone (B3395972) being a minor, non-metabolized byproduct. nih.govwikipedia.org This process occurs predominantly in the mitochondria of liver cells. nih.gov The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. nih.gov Subsequently, HMG-CoA synthase combines acetoacetyl-CoA with another molecule of acetyl-CoA to produce β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). nih.gov HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA. nih.gov Acetoacetate can then be reduced to β-hydroxybutyrate or spontaneously decarboxylate to form acetone. nih.gov

The liver produces ketone bodies but cannot utilize them for energy as it lacks the necessary enzyme, beta-ketoacyl-CoA transferase. nih.gov Therefore, these water-soluble molecules are released into the bloodstream and transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where they can be converted back to acetyl-CoA and used as an energy source. wikipedia.orgresearchgate.net

Amino Acid Catabolism and Acetyl Coenzyme A Production

The carbon skeletons of various amino acids can be catabolized to produce acetyl-CoA or intermediates of the TCA cycle. uomustansiriyah.edu.iq Following the removal of their amino group, typically through transamination, these amino acids are classified as either glucogenic, ketogenic, or both, based on their degradation products.

Ketogenic amino acids are those that are broken down to yield either acetyl-CoA or acetoacetate, a ketone body that can be converted to acetyl-CoA. uomustansiriyah.edu.iq Leucine (B10760876) and lysine (B10760008) are exclusively ketogenic amino acids. libretexts.org Their catabolism directly contributes to the acetyl-CoA pool. libretexts.org

Several amino acids are both glucogenic and ketogenic, meaning their breakdown pathways yield precursors for both glucose synthesis and acetyl-CoA. These include isoleucine, phenylalanine, threonine, tryptophan, and tyrosine. libretexts.org For instance, the degradation of isoleucine produces both acetyl-CoA and succinyl-CoA, a TCA cycle intermediate. uomustansiriyah.edu.iq Similarly, threonine catabolism can lead to the formation of acetyl-CoA and glycine. libretexts.org The breakdown of phenylalanine and tyrosine results in fumarate (B1241708) (a TCA cycle intermediate) and acetoacetate. libretexts.org

This metabolic flexibility allows the body to utilize amino acids from protein breakdown for energy production through the TCA cycle or for the synthesis of fatty acids and ketone bodies, depending on the physiological state. rsc.org

Table 2: Amino Acids Yielding Acetyl-CoA

| Amino Acid | Classification | Catabolic Products |

| Leucine | Ketogenic | Acetyl-CoA and Acetoacetate. uomustansiriyah.edu.iq |

| Lysine | Ketogenic | Acetyl-CoA and Acetoacetate. uomustansiriyah.edu.iqlibretexts.org |

| Isoleucine | Glucogenic & Ketogenic | Acetyl-CoA and Succinyl-CoA. uomustansiriyah.edu.iq |

| Phenylalanine | Glucogenic & Ketogenic | Fumarate and Acetoacetate. libretexts.org |

| Threonine | Glucogenic & Ketogenic | Acetyl-CoA and Glycine. libretexts.org |

| Tryptophan | Glucogenic & Ketogenic | Alanine, Acetoacetate, and Acetyl-CoA. libretexts.org |

| Tyrosine | Glucogenic & Ketogenic | Fumarate and Acetoacetate. libretexts.org |

Gluconeogenesis and Glyoxylate (B1226380) Cycle Intersections with Acetyl Coenzyme A Metabolism

In contrast to animals, plants, bacteria, fungi, and protists possess a metabolic pathway called the glyoxylate cycle, which allows for the net conversion of acetyl-CoA into precursors for carbohydrate synthesis. libretexts.orgwikipedia.org This cycle is a modification of the TCA cycle and is essential for organisms that rely on acetate (B1210297) or fatty acids as their sole carbon source. wikipedia.org The glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle. wikipedia.org Key enzymes specific to the glyoxylate cycle are isocitrate lyase and malate (B86768) synthase. libretexts.org Isocitrate lyase cleaves isocitrate into succinate (B1194679) and glyoxylate. libretexts.org The succinate can then enter the TCA cycle to be converted to malate and subsequently oxaloacetate for gluconeogenesis. wikipedia.orglibretexts.org Glyoxylate condenses with another molecule of acetyl-CoA, in a reaction catalyzed by malate synthase, to form malate. wikipedia.orglibretexts.org This malate can also be converted to oxaloacetate and enter the gluconeogenic pathway. libretexts.org

Biosynthesis of Secondary Metabolites from Acetyl Coenzyme A

Isoprenoids and Terpenoids

Acetyl-CoA is the ultimate precursor for the vast and diverse group of natural products known as isoprenoids or terpenoids. nih.govimperial.ac.uk These compounds are synthesized from a five-carbon building block, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com In many organisms, including animals and fungi, and in the cytoplasm of plants, the synthesis of IPP and DMAPP occurs via the mevalonate (B85504) (MVA) pathway, which starts with the condensation of acetyl-CoA molecules. mdpi.commdpi.com

The MVA pathway begins with the sequential condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). imperial.ac.ukmdpi.com The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is a key rate-limiting and irreversible step in this pathway. mdpi.com Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. libretexts.org IPP can then be isomerized to DMAPP by the enzyme IPP isomerase. libretexts.org

The condensation of IPP and DMAPP in various head-to-tail arrangements, catalyzed by a family of enzymes called prenyltransferases, generates the precursors for different classes of terpenoids. For example, the condensation of one molecule of IPP with one molecule of DMAPP forms the ten-carbon geranyl diphosphate (GPP), the precursor to monoterpenes. mdpi.com Further addition of an IPP molecule to GPP yields the fifteen-carbon farnesyl diphosphate (FPP), the precursor for sesquiterpenes. mdpi.com

Flavonoids and Polyketides

Acetyl Coenzyme A (Acetyl-CoA) is a fundamental precursor for the biosynthesis of a wide array of secondary metabolites, including flavonoids and polyketides. nih.govwikipedia.org Its entry into these pathways is primarily mediated by its conversion to malonyl-CoA.

The initial and rate-limiting step for these biosynthetic routes is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the biotin-dependent enzyme Acetyl-CoA Carboxylase (ACC). nih.govmdpi.comtandfonline.com This conversion is a critical regulatory point, as malonyl-CoA serves as the primary C2 donor for the elongation of the carbon chain in both flavonoid and polyketide synthesis. nih.govsjtu.edu.cn

Flavonoid Biosynthesis: The biosynthesis of flavonoids begins with the condensation of one molecule of a starter CoA-ester, typically p-coumaroyl-CoA derived from the phenylpropanoid pathway, with three molecules of malonyl-CoA. nih.govnih.gov This reaction is catalyzed by Chalcone Synthase (CHS), a type III polyketide synthase, which is considered the first committed enzyme in the flavonoid biosynthetic pathway. nih.govwikipedia.orgnih.gov The reaction involves a series of decarboxylative condensations, where each malonyl-CoA molecule adds an acetate unit to the growing polyketide chain. nih.govnih.gov The resulting linear tetraketide intermediate is then cyclized and aromatized by the same CHS enzyme to form naringenin (B18129) chalcone, the precursor for all classes of flavonoids. nih.govwikipedia.org

Polyketide Biosynthesis: Polyketides are a large and structurally diverse class of natural products synthesized by Polyketide Synthases (PKSs). wikipedia.org The biosynthesis resembles that of fatty acids, involving sequential condensation of a starter unit (commonly acetyl-CoA) with extender units (typically malonyl-CoA or methylmalonyl-CoA). wikipedia.orgpnas.org Unlike fatty acid synthesis, where the keto groups are systematically reduced after each condensation, PKSs can have a variable set of domains (ketoreductase, dehydratase, enoylreductase) that may or may not act on the growing chain, leading to the vast structural diversity of polyketides. wikipedia.orgpnas.org In some microorganisms, heterologous expression of PKS genes has been successful in producing polyketides, though the supply of malonyl-CoA can be a bottleneck. acs.orgnih.gov Researchers have also discovered alternative pathways, such as those using polyketoacyl-CoA thiolases (PKTs), which can directly use acetyl-CoA as the extender unit, bypassing the ATP-dependent ACC step and associated carbon loss. sjtu.edu.cn

Table 1: Key Enzymes in the Initial Steps of Flavonoid and Polyketide Synthesis from Acetyl-CoA

| Enzyme | Abbreviation | Substrate(s) | Product | Pathway | Role |

| Acetyl-CoA Carboxylase | ACC | Acetyl-CoA, ATP, HCO₃⁻ | Malonyl-CoA | Flavonoids, Polyketides, Fatty Acids | Catalyzes the formation of the primary extender unit, malonyl-CoA. mdpi.comtandfonline.com |

| Chalcone Synthase | CHS | p-coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | Flavonoids | The first committed enzyme, catalyzes the condensation and cyclization to form the flavonoid backbone. nih.govwikipedia.org |

| Polyketide Synthase | PKS | Acetyl-CoA (starter), Malonyl-CoA (extender) | Polyketide Scaffold | Polyketides | Catalyzes iterative condensation of starter and extender units to build diverse polyketide structures. wikipedia.orgpnas.org |

Metabolic Flux Analysis of Acetyl Coenzyme A

The most common approach is ¹³C-Metabolic Flux Analysis (¹³C-MFA), which involves culturing cells with a ¹³C-labeled carbon source, such as glucose. nih.govphysiology.org As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites, including acetyl-CoA and its derivatives. nih.govfrontiersin.org By measuring the mass isotopomer distribution of these metabolites using techniques like mass spectrometry, researchers can deduce the relative contributions of different pathways to the production and consumption of key intermediates like acetyl-CoA. physiology.orgnih.gov

Research utilizing MFA has provided significant findings regarding acetyl-CoA metabolism:

Identifying Metabolic Bottlenecks: ¹³C-MFA can pinpoint rate-limiting steps in pathways that consume acetyl-CoA, which is essential for optimizing the production of valuable bioproducts like polyketides, isoprenoids, and fatty acids. nih.gov

Guiding Metabolic Engineering: MFA is a cornerstone of metabolic engineering. nih.gov By quantifying fluxes, researchers can identify targets for genetic modification to redirect carbon flux towards acetyl-CoA and enhance the yield of desired products. For instance, studies in Saccharomyces cerevisiae have used ¹³C-MFA to demonstrate that introducing ATP citrate lyase and downregulating malate synthase significantly increases the flux towards cytoplasmic acetyl-CoA, boosting free fatty acid production by up to 70%. frontiersin.orgosti.gov

Understanding Cellular Regulation: MFA can help dissect complex regulatory networks. For example, it can distinguish between changes in metabolic fluxes that affect the acetyl-CoA pool and subsequent changes in processes like histone acetylation, which uses acetyl-CoA as the acetyl group donor and plays a role in epigenetic regulation. nih.govresearchgate.net In beer fermentation, MFA showed that CO₂ top pressure decreased the carbon metabolic flux toward acetyl-CoA production, ultimately reducing the synthesis of esters responsible for flavor. tandfonline.comtandfonline.com

Table 2: Example of Metabolic Flux Analysis Data in Engineered S. cerevisiae

This table presents data from a study that used 2S-¹³C MFA to analyze and engineer acetyl-CoA metabolism in Saccharomyces cerevisiae for increased fatty acid production. Fluxes are shown for the parent strain (WRY2) and the engineered strain with key genetic modifications.

| Reaction/Metabolite | Description | Flux in WRY2 (mmol/gdw/h) | Flux in Engineered Strain (mmol/gdw/h) | Outcome of Engineering |

| Acetyl-CoA Production | Total flux producing cytoplasmic acetyl-CoA | 1.25 (best fit) | 2.42 (best fit) | Doubled production flux. frontiersin.org |

| Malate Synthase (MLS) | Competes for acetyl-CoA | Active | Downregulated | Reduced loss of acetyl-CoA to a competing pathway. frontiersin.org |

| ATP Citrate Lyase (ACL) | Introduced non-native pathway for acetyl-CoA production | Inactive | Active | Created a robust new source for cytoplasmic acetyl-CoA. frontiersin.org |

| Fatty Acid Production | Final product yield | 460 mg/L | ~782 mg/L | ~70% increase in final product yield. frontiersin.org |

Epigenetic Regulation Mediated by Acetyl Coenzyme a

Post-Translational Protein Acetylation and Acetyl Coenzyme A as Acetyl Donor

Post-translational modification of proteins by acetylation is a widespread and crucial regulatory mechanism impacting a vast array of cellular processes. wikipedia.orgresearchgate.net This modification, occurring on thousands of proteins across different cellular compartments, can happen co-translationally at the N-terminus of a protein or post-translationally on the ε-amino group of internal lysine (B10760008) residues. wikipedia.orgresearchgate.netoup.com

Acetyl-CoA is the essential donor of the acetyl group in these reactions. wikipedia.orgoup.com The transfer is catalyzed by enzymes known as lysine acetyltransferases (KATs), which move the acetyl group from Acetyl-CoA to the target lysine residue. nih.govresearchgate.net This process is reversible, with histone deacetylases (HDACs) removing the acetyl group. nih.gov The acetylation of proteins can also occur non-enzymatically, particularly in environments with high concentrations of acetyl-CoA, such as the mitochondria. cusabio.comimrpress.com

Protein acetylation plays a significant regulatory role by:

Altering Protein Stability and Function: Acetylation can modify a protein's three-dimensional structure, thereby affecting its stability, enzymatic activity, and interactions with other molecules like proteins and DNA. cusabio.comresearchgate.net

Regulating Gene Expression: The acetylation of histone proteins is a well-established mechanism for controlling gene transcription. wikipedia.org

Modulating Metabolism: A large number of metabolic enzymes are themselves regulated by acetylation, indicating a feedback loop where metabolism influences its own regulation. unil.chnih.gov

The availability of Acetyl-CoA, which reflects the metabolic state of the cell, directly influences the extent of protein acetylation. nih.govresearchgate.net This link between a key metabolite and protein modification provides a mechanism for the cell to coordinate gene expression and metabolic activity in response to its energetic status. unil.chnih.gov

Histone Acetylation and Chromatin Remodeling

Histone acetylation is a cornerstone of epigenetic regulation, profoundly influencing chromatin structure and, consequently, gene expression. wikipedia.org Histones are proteins that package DNA into a compact structure called chromatin. asm.org The accessibility of this DNA to the transcriptional machinery is largely governed by the post-translational modifications of histone tails. oncotarget.com

The process of histone acetylation involves the transfer of an acetyl group from Acetyl-CoA to specific lysine residues on the N-terminal tails of core histone proteins, such as H3 and H4. imrpress.commdpi.com This reaction is catalyzed by histone acetyltransferases (HATs). mdpi.comresearchgate.net The addition of the acetyl group neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interaction between the histones and the negatively charged DNA backbone. nih.govasm.org This "loosening" of the chromatin structure, often referred to as chromatin remodeling, creates a more open and accessible conformation. oncotarget.commdpi.com

This open chromatin state facilitates the binding of transcription factors and RNA polymerase to the DNA, thereby promoting gene transcription. mdpi.com Conversely, the removal of these acetyl groups by histone deacetylases (HDACs) leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. mdpi.com The dynamic balance between HAT and HDAC activity, therefore, plays a crucial role in regulating which genes are turned on or off at any given time. nih.gov

The level of histone acetylation is not only dependent on the activity of HATs and HDACs but is also directly linked to the cellular concentration of Acetyl-CoA. mdpi.com When cellular energy levels are high, Acetyl-CoA levels increase, leading to a general increase in histone acetylation and gene expression. mdpi.com This direct link positions Acetyl-CoA as a key metabolic sensor that translates the metabolic state of the cell into changes in the epigenetic landscape. nih.gov

Non-Histone Protein Acetylation and Enzyme Activity Regulation

While histone acetylation has long been recognized for its role in gene regulation, recent proteomic studies have revealed that a vast number of non-histone proteins are also subject to acetylation. researchgate.netnih.gov This post-translational modification is now understood to be a widespread regulatory mechanism that affects the function of a diverse array of proteins involved in nearly all aspects of cell biology. researchgate.net

The acetylation of non-histone proteins, like that of histones, involves the transfer of an acetyl group from Acetyl-CoA to a lysine residue, a reaction catalyzed by lysine acetyltransferases (KATs). researchgate.net This modification can have a variety of effects on protein function, including:

Altering Enzymatic Activity: Acetylation can directly modulate the catalytic activity of enzymes. For instance, the acetylation of acetyl-CoA synthetase, an enzyme that produces Acetyl-CoA, inhibits its own activity, creating a feedback loop. nih.gov Conversely, for other enzymes, acetylation can enhance their activity. nih.gov

Regulating Protein Stability: Acetylation can influence the stability of a protein, marking it for either degradation or protection from it. researchgate.net

Controlling Protein-Protein and Protein-DNA Interactions: The addition of an acetyl group can alter the surface of a protein, thereby affecting its ability to interact with other proteins or with DNA. researchgate.net

Influencing Subcellular Localization: Acetylation has been shown to affect where a protein resides within the cell. researchgate.net

A significant finding is that a large proportion of enzymes involved in central metabolic pathways, such as glycolysis, the TCA cycle, and fatty acid metabolism, are acetylated. nih.govnih.gov This suggests that acetylation is a key mechanism for the dynamic regulation of metabolism in response to the cell's energy status, as reflected by the concentration of Acetyl-CoA. nih.gov

Interplay between Acetyl Coenzyme A Metabolism and Epigenetic Modifiers

The availability of Acetyl-CoA is intricately linked to the activity of epigenetic modifying enzymes, particularly histone acetyltransferases (HATs). nih.gov As the sole donor of acetyl groups for histone acetylation, the cellular concentration of Acetyl-CoA directly influences the epigenetic landscape and subsequent gene expression. mdpi.com

The metabolism of Acetyl-CoA is dynamically regulated and originates from several key metabolic pathways, including:

Glucose metabolism: In the cytoplasm, ATP-citrate lyase (ACL) converts citrate (B86180), derived from the mitochondrial TCA cycle, into Acetyl-CoA. nih.govfrontiersin.org The activity of ACL is crucial for providing the Acetyl-CoA necessary for histone acetylation. life-science-alliance.org

Acetate (B1210297) metabolism: Acyl-CoA synthetase short-chain family member 2 (ACSS2) can generate Acetyl-CoA from acetate, providing another source for this vital metabolite in the nucleus and cytoplasm. frontiersin.orgfrontiersin.org

Fatty acid oxidation and amino acid catabolism: These pathways also contribute to the cellular pool of Acetyl-CoA. coenzalabs.com

The enzymes that produce Acetyl-CoA can be found in different cellular compartments, including the nucleus, suggesting that local production of Acetyl-CoA can support specific acetylation events. frontiersin.orgresearchgate.net For example, the presence of ACL and ACSS2 in the nucleus allows for the on-site generation of Acetyl-CoA for histone acetylation. nih.gov

The interplay is a two-way street. Not only does Acetyl-CoA metabolism affect the activity of epigenetic modifiers, but the epigenetic state can also influence the expression of metabolic enzymes. frontiersin.org For instance, changes in histone acetylation can alter the transcription of genes encoding for enzymes involved in Acetyl-CoA synthesis. nih.gov This creates a feedback loop where metabolism and epigenetics are reciprocally regulated to maintain cellular homeostasis. frontiersin.org

The table below summarizes key enzymes involved in the interplay between Acetyl-CoA metabolism and epigenetic modification.

| Enzyme | Function | Cellular Location | Role in Epigenetic Regulation |

| ATP-citrate lyase (ACL) | Converts citrate to Acetyl-CoA | Cytoplasm, Nucleus | Major source of nucleocytosolic Acetyl-CoA for histone acetylation. nih.govfrontiersin.org |

| Acyl-CoA synthetase short-chain family member 2 (ACSS2) | Converts acetate to Acetyl-CoA | Cytoplasm, Nucleus | Provides an alternative source of Acetyl-CoA for histone acetylation, especially under metabolic stress. frontiersin.orgfrontiersin.org |

| Pyruvate (B1213749) dehydrogenase (PDH) | Converts pyruvate to Acetyl-CoA | Mitochondria, Nucleus | Its translocation to the nucleus can provide a local source of Acetyl-CoA for histone acetylation. nih.govfrontiersin.org |

| Histone Acetyltransferases (HATs) | Transfer acetyl group from Acetyl-CoA to histones | Nucleus | Directly mediate histone acetylation, leading to chromatin remodeling and gene activation. mdpi.comresearchgate.net |

| Histone Deacetylases (HDACs) | Remove acetyl groups from histones | Nucleus | Reverse the action of HATs, leading to chromatin condensation and gene repression. mdpi.com |

Transcriptional Regulation Influenced by Acetyl Coenzyme A Levels

The concentration of Acetyl-CoA within the cell serves as a critical metabolic signal that directly influences transcriptional regulation. nih.govresearchgate.net Fluctuations in Acetyl-CoA levels, which reflect the cell's energy status, are translated into changes in gene expression patterns, primarily through the mechanism of histone acetylation. nih.govresearchgate.net

When Acetyl-CoA levels are high, typically during a "fed" or growth state, there is an increased availability of acetyl groups for histone acetyltransferases (HATs). nih.gov This leads to a global increase in histone acetylation, resulting in a more open chromatin structure that is permissive for transcription. mdpi.com Consequently, genes associated with growth and proliferation are actively transcribed. nih.gov

Conversely, under "fasted" or low-energy conditions, Acetyl-CoA levels decrease. nih.gov This reduction in the substrate for HATs leads to a decrease in global histone acetylation. nih.gov The resulting chromatin condensation can restrict the access of the transcriptional machinery to DNA, leading to the repression of certain genes. nih.gov

Research has demonstrated a direct correlation between Acetyl-CoA levels, histone acetylation, and the expression of specific sets of genes. nih.gov For example, limiting glucose availability has been shown to decrease both Acetyl-CoA levels and global histone acetylation, which can be rescued by supplementing with acetate, a precursor for Acetyl-CoA synthesis. nih.gov This rescue also restores the expression of a subset of genes, highlighting the Acetyl-CoA-dependent nature of their transcription. nih.gov

The influence of Acetyl-CoA on transcription is not limited to global changes. Evidence suggests that specific loci in the genome can be differentially regulated by the availability of Acetyl-CoA, leading to the targeted expression of genes involved in processes such as cell adhesion and migration. nih.gov This specificity may be achieved through the localized production of Acetyl-CoA within the nucleus or the recruitment of specific HATs to particular gene promoters. nih.gov

The table below outlines the general relationship between Acetyl-CoA levels and transcriptional outcomes.

| Cellular State | Acetyl-CoA Level | Histone Acetylation | Transcriptional Activity |

| High Energy / Growth | High | Increased | General increase in transcription, particularly of growth-related genes. nih.govnih.gov |

| Low Energy / Stress | Low | Decreased | General decrease in transcription, with specific gene repression. nih.gov |

Cellular Signaling and Regulatory Networks Involving Acetyl Coenzyme a

Acetyl Coenzyme A as a Metabolic Sensor and Second Messenger

Acetyl-CoA functions as a crucial metabolic sensor, with its abundance indicating the cell's energetic state. nih.govmdpi.com By acting as both a metabolic intermediate and a second messenger, it dictates the balance between cellular catabolism and anabolism. nih.govmdpi.com The levels of Acetyl-CoA influence the activity and specificity of numerous enzymes, either through allosteric regulation or by affecting substrate availability. nih.govresearchgate.net For instance, it serves as an allosteric regulator of pyruvate (B1213749) dehydrogenase kinase and an allosteric activator of pyruvate carboxylase. wikipedia.org

Furthermore, by providing the acetyl group for the acetylation of proteins, including histones, Acetyl-CoA controls fundamental cellular processes such as energy metabolism, autophagy, and mitosis, partly through the epigenetic regulation of gene expression. nih.gov This system, where Acetyl-CoA acts as a secondary messenger, is crucial for protecting neurons from degenerative signals and maintaining cholinergic neurotransmission. nih.gov Its role as a biological acetylating agent is fundamental to its function in biosynthesis and metabolism. researchgate.net The cell's ability to monitor Acetyl-CoA levels is a key aspect of its capacity to respond to a fluctuating nutrient environment. nih.gov

Regulation of Cellular Energy Homeostasis by Acetyl Coenzyme A

Acetyl-CoA is a central regulator of cellular energy homeostasis, acting as a key indicator of the cell's metabolic state. nih.gov The subcellular location and concentration of Acetyl-CoA dictate its metabolic fate, influencing the balance between energy storage and expenditure. High levels of nucleocytosolic Acetyl-CoA are characteristic of a "growth" or "fed" state, promoting its use for lipid synthesis and histone acetylation. nih.gov Conversely, in "survival" or "fasted" states, Acetyl-CoA is primarily directed into the mitochondria to support activities like ATP synthesis and the production of ketone bodies as alternative energy sources. nih.gov

This regulation is tightly linked with the AMP-activated protein kinase (AMPK) signaling pathway, a master sensor of cellular energy status. nih.govplos.org AMPK can phosphorylate and consequently inhibit Acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid synthesis from Acetyl-CoA. plos.orgmdpi.com This inhibition conserves Acetyl-CoA for other processes. In yeast, the AMPK homolog SNF1 plays a crucial role in regulating Acetyl-CoA homeostasis and global histone acetylation. researchgate.net Inactivation of SNF1 leads to a diminished cellular pool of Acetyl-CoA and reduced global histone acetylation. researchgate.net Thus, the interplay between Acetyl-CoA levels and the AMPK/SNF1 pathway is a critical component of maintaining cellular energy balance. mdpi.com

| Cellular State | Primary Location of Acetyl-CoA | Primary Metabolic Fate | Associated Signaling |

|---|---|---|---|

| Fed / Growth State | Nucleus/Cytosol | Fatty Acid Synthesis, Sterol Synthesis, Histone Acetylation. nih.gov | Inhibition of AMPK. plos.org |

| Fasted / Survival State | Mitochondria | ATP Production (via TCA Cycle), Ketone Body Synthesis. nih.gov | Activation of AMPK. plos.org |

Acetyl Coenzyme A's Role in Autophagy Regulation

The mechanism of this regulation is linked to Acetyl-CoA's function as the sole donor of acetyl groups for protein acetylation. nih.gov Manipulations that alter the concentration of nucleo-cytosolic Acetyl-CoA directly impact the levels of protein acetylation. nih.gov Specifically, the depletion of cytosolic Acetyl-CoA has been shown to reduce the activity of the acetyltransferase EP300 (also known as p300). h1.conih.gov EP300 is required for the suppression of autophagy by high levels of Acetyl-CoA, indicating that Acetyl-CoA exerts its regulatory effect on autophagy at least in part through this enzyme. h1.conih.gov This connection establishes a direct link between the metabolic state of the cell, as sensed by Acetyl-CoA levels, and the regulation of the core machinery of autophagy. nih.gov

Signaling Pathways Modulated by Acetyl Coenzyme A Levels

The availability of Acetyl-CoA directly modulates several critical signaling pathways, primarily through its role as the substrate for protein acetylation.

Histone Acetylation and Gene Expression: Fluctuations in nuclear Acetyl-CoA levels directly impact histone acetylation, an epigenetic modification crucial for regulating gene expression. physiology.org High levels of nuclear Acetyl-CoA, often derived from ATP-citrate lyase (ACLY), promote histone acetylation at growth genes, leading to their expression. physiology.org Conversely, reduced Acetyl-CoA availability, as seen during metabolic stress, can lead to histone hypoacetylation. physiology.org For instance, TGF-β1 can induce metabolic reprogramming in fibroblasts that results in reduced nuclear-cytosolic Acetyl-CoA levels, which is a primary driver of decreased H3 acetylation, overriding changes in the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs). physiology.org In plants, elevated cytosolic Acetyl-CoA levels lead to histone hyperacetylation, particularly at H3K27, demonstrating a conserved link between metabolic status and epigenetic regulation. mcmaster.ca

mTORC1 Signaling: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth and is sensitive to nutrient availability, including amino acids like leucine (B10760876). nih.govnih.gov Recent findings indicate that Acetyl-CoA, a metabolite of leucine, acts as a signaling molecule to activate mTORC1. nih.govnih.gov This occurs through the Acetyl-CoA-dependent acetylation of Raptor, a key regulatory component of mTORC1, by the acetyltransferase EP300. nih.govd-nb.info This acetylation event promotes the lysosomal translocation of mTORC1 and its subsequent activation. d-nb.info This pathway provides a direct mechanism for mTORC1 to sense leucine availability through its metabolic conversion to Acetyl-CoA. nih.gov Furthermore, the Akt-mTORC1 signaling axis can regulate the enzyme ACLY to control Acetyl-CoA production, thereby integrating metabolic inputs to control macrophage activation and other cellular responses. elifesciences.org

AMPK Signaling: The relationship between Acetyl-CoA and AMPK is reciprocal. mdpi.com As a key energy sensor, AMPK is activated by low energy states and works to restore energy balance. mdpi.com AMPK can phosphorylate and inhibit Acetyl-CoA Carboxylase (ACC), which increases the availability of Acetyl-CoA by preventing its conversion to malonyl-CoA. mdpi.com This increase in Acetyl-CoA can, in turn, promote the acetylation of LKB1, an upstream kinase of AMPK, which inhibits LKB1's ability to activate AMPK, forming a negative feedback loop. mdpi.com In yeast, acetylation of a regulatory subunit of the AMPK homolog SNF1 leads to its inhibition. mdpi.com This complex interplay ensures tight control over cellular energy homeostasis.

| Signaling Pathway | Mechanism of Modulation by Acetyl-CoA | Key Downstream Effect | Relevant Enzymes/Proteins |

|---|---|---|---|

| Histone Acetylation / Gene Expression | Acts as the acetyl donor for histone acetyltransferases (HATs). physiology.org | Alters chromatin structure and regulates transcription of genes related to growth and metabolism. physiology.org | ACLY, ACSS2, HATs (e.g., GCN5, p300), HDACs. physiology.orgmcmaster.camdpi.com |

| mTORC1 Signaling | Promotes acetylation of the mTORC1 component Raptor. nih.govd-nb.info | Activates mTORC1, promoting cell growth, and inhibiting autophagy. nih.gov | EP300, Raptor, Akt, ACLY. nih.govd-nb.infoelifesciences.org |

| AMPK Signaling | Reciprocal regulation: AMPK inhibits ACC to increase Acetyl-CoA; Acetyl-CoA levels can influence the acetylation state and activity of AMPK's upstream kinase, LKB1. mdpi.com | Fine-tunes cellular energy homeostasis by balancing anabolic and catabolic processes. mdpi.com | AMPK, ACC, LKB1, SIRT1. mdpi.com |

Acetyl Coenzyme a Metabolism in Diverse Biological Systems

Mammalian Cellular and Organ-Specific Acetyl Coenzyme A Metabolism

In mammals, Acetyl-CoA metabolism is highly compartmentalized and varies significantly between different cell types and organs, reflecting their unique physiological roles. frontiersin.orgimrpress.com The primary sources of Acetyl-CoA are the breakdown of glucose through glycolysis and the β-oxidation of fatty acids. wikipedia.org

Cellular Compartmentalization:

Mitochondria: This is the central hub for energy production. Pyruvate (B1213749), derived from glucose, is converted to Acetyl-CoA by the pyruvate dehydrogenase complex (PDC). frontiersin.orgnih.gov Fatty acid oxidation also generates a significant amount of mitochondrial Acetyl-CoA. nih.gov This Acetyl-CoA primarily enters the tricarboxylic acid (TCA) cycle to produce ATP. mdpi.com In the liver, under fasting conditions, mitochondrial Acetyl-CoA is used to synthesize ketone bodies, which serve as an alternative fuel source for the brain and heart. nih.gov

Cytosol: Cytosolic Acetyl-CoA is crucial for anabolic processes, particularly the synthesis of fatty acids and cholesterol. nih.govfrontiersin.org Since the mitochondrial membrane is impermeable to Acetyl-CoA, citrate (B86180) produced in the mitochondria is exported to the cytosol and then cleaved by ATP citrate lyase (ACLY) to generate Acetyl-CoA. imrpress.comfrontiersin.org Alternatively, acetate (B1210297) can be converted to Acetyl-CoA by acetyl-CoA synthetase (ACSS). frontiersin.org

Nucleus: A distinct pool of Acetyl-CoA exists in the nucleus, where it serves as the acetyl group donor for histone acetylation, a key epigenetic modification that regulates gene expression. imrpress.comnih.gov This nuclear pool is primarily supplied by the same mechanisms as the cytosolic pool. imrpress.com

Peroxisomes: In peroxisomes, Acetyl-CoA is generated from the β-oxidation of very long-chain fatty acids and from acetate via the action of acetyl-CoA synthetase. researchgate.net This Acetyl-CoA can then be used in the glyoxylate (B1226380) cycle. researchgate.net

Organ-Specific Metabolism:

The distribution and activity of enzymes involved in Acetyl-CoA metabolism are tailored to the specific functions of different organs.

Liver: As a central metabolic organ, the liver exhibits high flexibility in Acetyl-CoA metabolism. In the fed state, it actively synthesizes fatty acids and cholesterol from excess Acetyl-CoA. frontiersin.org During fasting, it switches to producing ketone bodies. nih.gov The liver has high levels of both cytoplasmic and mitochondrial Acetyl-CoA-metabolizing enzymes. pnas.org

Adipose Tissue: This tissue is specialized for the storage of energy in the form of triacylglycerols. It has a high capacity for de novo fatty acid synthesis, relying heavily on the cytosolic pool of Acetyl-CoA. frontiersin.org

Muscle (Cardiac and Skeletal): Muscle tissues are primarily oxidative, utilizing Acetyl-CoA for energy production through the TCA cycle. frontiersin.org They have a high abundance of mitochondrial enzymes for fatty acid oxidation and the TCA cycle. frontiersin.org

Brain: The brain has a high energy demand and primarily uses glucose-derived Acetyl-CoA for the TCA cycle. nih.gov It is also capable of utilizing ketone bodies during periods of fasting. nih.gov Acetyl-CoA is also a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132). mdpi.com

Table 1: Key Enzymes in Mammalian Acetyl-CoA Metabolism and their Locations

| Enzyme | Location | Function |

| Pyruvate Dehydrogenase Complex (PDC) | Mitochondria | Converts pyruvate to Acetyl-CoA. frontiersin.org |

| ATP Citrate Lyase (ACLY) | Cytosol, Nucleus | Cleaves citrate to produce Acetyl-CoA. imrpress.com |

| Acetyl-CoA Synthetase 1 (ACSS1) | Mitochondria | Converts acetate to Acetyl-CoA. frontiersin.org |

| Acetyl-CoA Synthetase 2 (ACSS2) | Cytosol, Nucleus | Converts acetate to Acetyl-CoA. imrpress.com |

| Acetyl-CoA Carboxylase 1 (ACC1) | Cytosol | Catalyzes the first step of fatty acid synthesis. frontiersin.org |

| Acetyl-CoA Carboxylase 2 (ACC2) | Mitochondrial Outer Membrane | Regulates fatty acid oxidation. frontiersin.org |

Microbial Acetyl-CoA Metabolism and Biotechnological Applications

Microorganisms exhibit a remarkable diversity of pathways for producing and consuming Acetyl-CoA, making them valuable platforms for biotechnological applications.

Production and Consumption Pathways in Microbes

Microbes utilize various substrates and pathways to generate Acetyl-CoA.

Glycolysis: Similar to mammals, many microbes break down glucose to pyruvate, which is then converted to Acetyl-CoA. frontiersin.org

Wood-Ljungdahl Pathway: Certain anaerobic bacteria, known as acetogens, can fix carbon dioxide (CO2) to produce Acetyl-CoA via the Wood-Ljungdahl pathway. wikipedia.orgrsc.org This is one of the most energy-efficient carbon fixation pathways known. rsc.org Key enzymes in this pathway include carbon monoxide dehydrogenase and acetyl-CoA synthase. wikipedia.org

Acetate Utilization: Many bacteria can convert acetate into Acetyl-CoA using two main pathways: the high-affinity acetyl-CoA synthetase (Acs) pathway and the low-affinity phosphotransacetylase (Pta) - acetate kinase (AckA) pathway. mdpi.com

Fatty Acid Oxidation: Some microbes can break down fatty acids through β-oxidation to generate Acetyl-CoA. researchgate.net

Acetyl-CoA in microbes is a precursor for a wide array of valuable products, including:

Fatty acids and their derivatives frontiersin.org

Polyketides nih.gov

Isoprenoids and terpenoids nih.govosti.gov

Biofuels like ethanol (B145695) and butanol wur.nleurekalert.org

Metabolic Engineering Strategies for Acetyl-CoA Manipulation

Metabolic engineering aims to optimize microbial strains for the overproduction of desired chemicals by manipulating their metabolic pathways. nih.gov A key strategy is to increase the intracellular availability of Acetyl-CoA.

Enhancing Native Pathways: Overexpressing genes involved in the native Acetyl-CoA synthesis pathways, such as those in glycolysis or the pyruvate dehydrogenase complex, can boost its production. frontiersin.org

Introducing Heterologous Pathways: Novel pathways for Acetyl-CoA synthesis can be introduced into host organisms. For example, expressing the ATP-independent pyruvate dehydrogenase complex from Enterococcus faecalis in the cytosol of Saccharomyces cerevisiae has been shown to efficiently produce cytosolic Acetyl-CoA. asm.org Other strategies include introducing the phosphoketolase pathway or pathways for ethanol degradation. researchgate.net

Blocking Competing Pathways: To channel more carbon flux towards the desired product, competing pathways that consume Acetyl-CoA are often blocked or downregulated. acs.org For instance, in the production of isoprenoids, pathways leading to fatty acid synthesis might be inhibited. researchgate.net

Optimizing Cofactor Supply: The availability of cofactors like ATP and NAD(P)H is crucial for many Acetyl-CoA-dependent biosynthetic pathways. frontiersin.org Engineering the central carbon metabolism to regenerate these cofactors more efficiently can improve product yields. frontiersin.org

Table 2: Examples of Metabolic Engineering Strategies for Acetyl-CoA Manipulation

| Strategy | Organism | Target Product | Reference |

| Expression of bacterial pyruvate dehydrogenase complex | Saccharomyces cerevisiae | Cytosolic Acetyl-CoA | asm.org |

| Introduction of phosphoketolase pathway | Yarrowia lipolytica | Lipids, β-ionone | acs.org |

| Deletion of competing pathway genes | Saccharomyces cerevisiae | Isoprenoids | researchgate.net |

| Optimization of cofactor regeneration | Escherichia coli | Fatty acids | frontiersin.org |

Acetyl-CoA in Microbial Pathogenicity and Carbon Utilization

Acetyl-CoA metabolism is also linked to the virulence of some pathogenic microbes. The ability to utilize alternative carbon sources, often leading to the production of Acetyl-CoA, can be critical for survival and proliferation within a host. For example, some bacteria can utilize acetate present in host tissues to generate Acetyl-CoA, which then fuels their metabolic needs.

Furthermore, the efficient utilization of various carbon sources is a hallmark of many successful microbes. Acetyl-CoA serves as a central hub, integrating carbon from diverse substrates like sugars, organic acids, and even single-carbon compounds like CO2 into the cell's metabolic network. civilenvironjournal.comils.res.in

Evolutionary Significance of the Acetyl-CoA Pathway

The Wood-Ljungdahl pathway is considered by many scientists to be one of the most ancient metabolic pathways. frontiersin.orgnih.gov Its ability to fix inorganic carbon (CO2) using hydrogen (H2) as an electron donor suggests it could have supported early life in anaerobic, hydrothermal vent environments. frontiersin.orgnih.gov The core reactions of this pathway, which involve the reduction of CO2 and the synthesis of an acetyl group, can be catalyzed by certain minerals containing transition metals like iron and nickel, suggesting a prebiotic origin for this metabolic route. frontiersin.orgspringernature.com

The central enzyme complex, carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS), is found in both Bacteria and Archaea, indicating its ancient origins, though its current complex form likely emerged after the divergence of these two domains. mdpi.com The reversibility of the pathway also highlights its evolutionary adaptability, allowing organisms to either fix CO2 or oxidize acetate depending on the environmental conditions. frontiersin.org

Plant Acetyl-CoA Biochemistry and Phytochemical Synthesis

In plants, Acetyl-CoA metabolism is also highly compartmentalized, with distinct pools in the plastids, mitochondria, cytosol, and peroxisomes. iastate.edu Since membranes are generally impermeable to Acetyl-CoA, it must be synthesized within each compartment where it is needed. nih.gov

Sources of Acetyl-CoA in Plants:

Plastids: This is the primary site of de novo fatty acid synthesis. nih.gov The main source of plastidial Acetyl-CoA is believed to be the plastidial pyruvate dehydrogenase complex, which converts pyruvate derived from glycolysis into Acetyl-CoA. oup.com While acetyl-CoA synthetase (ACS) can also produce Acetyl-CoA from acetate, evidence suggests it plays a less significant role in fatty acid synthesis in leaves and seeds. oup.com

Mitochondria: Similar to mammals, mitochondrial Acetyl-CoA is generated from pyruvate and is used in the TCA cycle for energy production. iastate.edu

Cytosol: Cytosolic Acetyl-CoA is generated by ATP citrate lyase (ACL) from citrate exported from the mitochondria. iastate.edu This pool of Acetyl-CoA is essential for the biosynthesis of a wide range of phytochemicals. iastate.edu

Role in Phytochemical Synthesis:

Acetyl-CoA is a fundamental building block for a vast array of plant natural products, many of which have important ecological roles and nutritional value for humans.

Fatty Acids and Waxes: Plastidial Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACCase), the first committed step in fatty acid synthesis. aocs.orgtandfonline.com These fatty acids are used for membranes, storage oils, and the production of cuticular waxes. wikipedia.orgiastate.edu

Isoprenoids (Terpenoids): The mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, uses Acetyl-CoA to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids. frontiersin.org This class of compounds includes essential molecules like sterols (e.g., cholesterol), hormones (e.g., brassinosteroids), and a vast number of secondary metabolites that contribute to plant defense and aroma. wikipedia.orgfrontiersin.org

Flavonoids and Polyketides: Cytosolic Acetyl-CoA is carboxylated to malonyl-CoA, which serves as a key extender unit in the biosynthesis of flavonoids and related polyketides. wikipedia.org These compounds are important for pigmentation, UV protection, and defense against pathogens.

Other Phytochemicals: Acetyl-CoA is also involved in the synthesis of certain amino acids and can be used for the malonation of proteins and other phytochemicals. wikipedia.orgnih.gov

Table 3: Compartmentalization of Acetyl-CoA-Dependent Biosynthesis in Plants

| Compartment | Key Biosynthetic Pathways | Major Products |

| Plastid | De novo fatty acid synthesis | Fatty acids, oils, waxes nih.govaocs.org |

| Cytosol | Mevalonate pathway, Flavonoid/Polyketide synthesis | Isoprenoids (sterols, hormones), Flavonoids wikipedia.orgiastate.edufrontiersin.org |

| Mitochondria | Tricarboxylic acid (TCA) cycle | ATP (Energy) iastate.edu |

Acetyl Coenzyme A Generation Mechanisms in Plants

Acetyl-Coenzyme A (Acetyl-CoA) is a vital metabolic intermediate, central to both energy production and the biosynthesis of numerous essential compounds in plants. nih.goviastate.edu Due to the impermeability of cellular membranes to Acetyl-CoA, plant cells have evolved distinct mechanisms for its generation within different subcellular compartments, ensuring a localized supply for various metabolic pathways. nih.govresearchgate.net The primary sites of Acetyl-CoA synthesis are the plastids, mitochondria, cytosol, and peroxisomes. researchgate.net

The main pathways for Acetyl-CoA generation in these compartments are:

In Plastids: This organelle is the predominant site for de novo fatty acid synthesis, which requires a substantial and continuous supply of Acetyl-CoA. nih.govscispace.com Two primary enzymes are responsible for its generation here:

Plastidic Pyruvate Dehydrogenase Complex (PDHC): This complex catalyzes the oxidative decarboxylation of pyruvate, derived from glycolysis, to form Acetyl-CoA. wikipedia.orgoup.com Research indicates that PDHC is the primary source of Acetyl-CoA for the bulk synthesis of fatty acids in developing seeds. nih.govoup.com

Acetyl-CoA Synthetase (ACS): This enzyme activates acetate to form Acetyl-CoA. oup.comnih.gov While isolated plastids can efficiently convert external acetate into fatty acids, evidence suggests that ACS plays a more specialized role rather than being the main contributor to high-volume lipid synthesis under normal conditions. nih.govnih.gov

In Mitochondria: Acetyl-CoA is generated within the mitochondrial matrix primarily for the tricarboxylic acid (TCA) cycle. The main source is the oxidative decarboxylation of pyruvate by a mitochondrial isoform of the PDHC. nih.govresearchgate.net Additionally, the breakdown of fatty acids through β-oxidation also yields Acetyl-CoA in this compartment. wikipedia.org

In the Cytosol: The synthesis of a diverse array of phytochemicals, including flavonoids, certain isoprenoids, and very-long-chain fatty acids for waxes, requires a cytosolic pool of Acetyl-CoA. iastate.eduresearchgate.net The primary and most substantiated mechanism for its generation in the cytosol is the action of ATP-citrate lyase (ACL) . iastate.eduresearchgate.net This enzyme cleaves citrate, which is exported from the mitochondria, into Acetyl-CoA and oxaloacetate. researchgate.net

In Peroxisomes: Acetyl-CoA is produced in peroxisomes as a result of the β-oxidation of fatty acids. researchgate.net

This compartmentalization allows plants to regulate the flux of carbon into different biosynthetic and catabolic pathways according to specific tissue, developmental, and environmental needs. nih.gov

| Subcellular Compartment | Key Enzyme(s) | Substrate(s) | Primary Metabolic Fate of Acetyl-CoA |

| Plastid | Pyruvate Dehydrogenase Complex (PDHC), Acetyl-CoA Synthetase (ACS) | Pyruvate, Acetate | De novo fatty acid synthesis |

| Mitochondrion | Pyruvate Dehydrogenase Complex (PDHC), β-oxidation enzymes | Pyruvate, Fatty Acids | Tricarboxylic Acid (TCA) Cycle |

| Cytosol | ATP-Citrate Lyase (ACL) | Citrate | Biosynthesis of flavonoids, isoprenoids, waxes |

| Peroxisome | β-oxidation enzymes | Fatty Acids | Product of fatty acid catabolism |

Role of Acetyl Coenzyme A Synthetase in Plant Metabolism

Acetyl-CoA Synthetase (ACS) is a plastid-localized enzyme that catalyzes the formation of Acetyl-CoA from acetate, Coenzyme A, and ATP. nih.gov While once considered a primary candidate for supplying the Acetyl-CoA needed for fatty acid synthesis, its role is now understood to be more complex and nuanced. nih.govnih.gov

Detailed research findings have clarified the specific functions of ACS:

Maintenance of Acetate Homeostasis: A critical function of ACS is to manage cellular acetate levels. frontiersin.org Acetate can be toxic to plants at elevated concentrations, and ACS plays a detoxifying role by converting it into the metabolically useful molecule Acetyl-CoA. nih.gov This is supported by the observation that acs1 mutant plants exhibit increased sensitivity to externally applied acetate, ethanol, and acetaldehyde (B116499), which are precursors in the acetate formation pathway. nih.gov

Facilitating a Pyruvate Dehydrogenase Bypass: ACS is a component of an alternative metabolic route known as the pyruvate dehydrogenase bypass or "aerobic fermentation" pathway. nih.gov This pathway converts pyruvate first to acetaldehyde and then to acetate, which is subsequently converted to Acetyl-CoA by ACS in the plastid. oup.comnih.gov The existence of this bypass and its physiological importance are demonstrated by the fact that disrupting the ACS gene leads to slower growth and development, indicating that this pathway is necessary for optimal plant health. nih.gov

Regulation of Activity: The activity of plant ACS can be modulated by post-translational modification. Specifically, the acetylation of a key lysine (B10760008) residue (Lys-622 in Arabidopsis ACS) has been shown to inhibit enzyme activity. frontiersin.org This modification significantly reduces the catalytic efficiency of the enzyme, suggesting a mechanism for controlling acetate flux within the plastid. frontiersin.org

| Experimental Model | Key Finding | Implication for ACS Function |

| Arabidopsis acs1 knockout mutant | Decreased biomass, delayed flowering, increased sensitivity to acetate. oup.comnih.gov | ACS is essential for optimal growth and acetate detoxification. |

| Arabidopsis acs1 knockout mutant | ~90% reduction in conversion of labeled acetate to fatty acids, but normal total fatty acid levels. nih.gov | ACS is not the primary source of acetyl-CoA for bulk fatty acid synthesis. |

| Arabidopsis with overexpressed ACS | Increased capacity to convert exogenous acetate to fatty acids, but no change in CO2 incorporation into lipids. nih.gov | The pathway from acetate to fatty acids is limited by ACS activity but is not the main biosynthetic route. |

| Site-directed mutagenesis of ACS | Mutation of Lys-622 drastically lowers catalytic efficiency. frontiersin.org | ACS activity is regulated by post-translational acetylation, affecting acetate homeostasis. |

Acetyl Coenzyme A Contribution to Plant Growth and Development

Acetyl-CoA is a cornerstone of plant metabolism, and its availability is intrinsically linked to nearly every aspect of plant growth, development, and interaction with the environment. nih.govresearchgate.net It serves as the fundamental two-carbon building block for an enormous variety of essential biomolecules and as a primary fuel for cellular respiration. iastate.eduwikipedia.org

The contributions of Acetyl-CoA to plant life include:

Precursor for Biomolecule Synthesis: The carbon atoms from Acetyl-CoA are incorporated into a vast array of compounds critical for plant structure and function. iastate.edu

Fatty Acids and Lipids: Acetyl-CoA is the direct precursor for all de novo fatty acid synthesis. scispace.com These fatty acids are essential components of cellular membranes, which define cellular compartments and regulate transport. They are also stored as triacylglycerols (oils) in seeds, providing the energy and carbon reserves necessary for germination and early seedling growth. nih.govnih.gov

Cuticular Waxes: The cytosolic pool of Acetyl-CoA is used for the elongation of fatty acids to produce very-long-chain fatty acids, which are the main components of cuticular waxes. iastate.eduwikipedia.org These waxes form a protective layer on the plant surface, preventing water loss and protecting against UV radiation and pathogens.

Flavonoids and Polyketides: Cytosolic Acetyl-CoA is carboxylated to Malonyl-CoA, a key substrate for the synthesis of flavonoids and other polyketides. wikipedia.orgmdpi.com These compounds have diverse roles in UV protection, pigmentation to attract pollinators, and defense against herbivores and microbes. wikipedia.org

Energy Production: In the mitochondria, Acetyl-CoA enters the tricarboxylic acid (TCA) cycle, where it is oxidized to CO2 to generate ATP and reducing equivalents (NADH and FADH2). wikipedia.org This process of cellular respiration provides the energy required to power all cellular activities, from nutrient uptake to growth and reproduction.

Evidence from Genetic Studies: The critical role of Acetyl-CoA is underscored by genetic studies.

Plants with reduced levels of cytosolic ATP-citrate lyase (ACL) exhibit stunted growth and developmental abnormalities, demonstrating the importance of the cytosolic Acetyl-CoA pool. iastate.eduresearchgate.net

Mutations that impair the biosynthesis of Coenzyme A itself, such as in the ppat-1 mutant, lead to severely reduced Acetyl-CoA levels and result in plants with impaired growth and delayed lipid breakdown. nih.gov Conversely, overexpressing the CoA biosynthetic pathway enhances vegetative growth and increases seed oil accumulation by up to 50%. nih.gov

Disruption of the plastidic enzyme Acetyl-CoA Synthetase (ACS) results in plants that are smaller and develop more slowly, highlighting the importance of its specialized metabolic roles for optimal development. nih.gov

Advanced Methodologies for Acetyl Coenzyme a Research

Isotope Tracing and 13C Metabolic Flux Analysis Techniques

Isotope tracing is a powerful tool for investigating the flow of atoms through metabolic pathways. isotope.com By supplying cells or organisms with substrates labeled with stable isotopes, such as 13C-glucose or 13C-glutamine, researchers can track the incorporation of these isotopes into downstream metabolites, including acetyl-CoA. isotope.com This approach provides a dynamic view of metabolic pathway activity, or flux. isotope.com

13C-Metabolic Flux Analysis (13C-MFA) is a quantitative method that uses the isotopic labeling patterns of metabolites, measured by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to calculate the rates of metabolic reactions. physiology.orgnih.gov This technique is instrumental in determining the relative contributions of different substrates to the acetyl-CoA pool. physiology.org For instance, studies have used 13C-labeled substrates to delineate the contributions of glucose, lactate (B86563), pyruvate (B1213749), and fatty acids to the mitochondrial acetyl-CoA pool in the heart. physiology.org

Key applications and findings from 13C-MFA studies include:

Identifying bottlenecks in biochemical production: 13C-MFA can pinpoint enzymatic steps that limit the production of acetyl-CoA-derived compounds, guiding metabolic engineering efforts. nih.gov

Delineating substrate utilization: In cancer cells, isotope tracing has revealed distinct patterns of substrate use for the tricarboxylic acid (TCA) cycle and lipogenesis, with glucose-derived citrate (B86180) being a primary source for fatty acid synthesis. mit.edu

Investigating metabolic adaptations: Researchers have used 13C-labeled acetate (B1210297) to confirm its metabolism into acetyl-CoA in brain astrocytes and have shown that lactate can be converted back to pyruvate to sustain the TCA cycle. mit.edu

Resolving complex metabolic networks: By integrating data from multiple 13C-labeled tracers, comprehensive models of myocardial energy metabolism have been developed, offering a higher resolution view of substrate contributions to both pyruvate and acetyl-CoA pools. physiology.org

The choice of isotopic tracer is crucial and depends on the specific metabolic pathways being investigated. nih.gov For example, to study the TCA cycle, U-13C-pyruvate can be used, which generates 13C2-acetyl-CoA for tracing through the cycle. frontiersin.org The analysis of the resulting mass isotopologue distributions of key metabolites allows for the calculation of metabolic fluxes. nih.govfrontiersin.org

Mass Spectrometry-Based Quantification of Acyl-Coenzyme A Species

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific analysis of acetyl-CoA and other acyl-CoA species. creative-proteomics.com Its ability to identify and quantify molecules based on their mass-to-charge ratio allows for comprehensive profiling of these key metabolites in complex biological samples. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most widely used MS-based approaches for acyl-CoA analysis. creative-proteomics.commdpi.com LC separates the different acyl-CoA species before they are introduced into the mass spectrometer for detection and quantification. creative-proteomics.com This technique offers versatility and is a cornerstone of metabolomics studies. creative-proteomics.com

Key features and advancements in MS-based acyl-CoA quantification include:

High Sensitivity and Specificity: LC-MS/MS is a highly sensitive technique, capable of detecting acyl-CoAs at very low concentrations. mdpi.comwhiterose.ac.uk This is crucial as these metabolites are often found in low abundance. springernature.com

Comprehensive Profiling: MS-based methods enable the simultaneous measurement of a wide range of acyl-CoA species, from short-chain to long-chain molecules, providing a detailed snapshot of cellular metabolism. creative-proteomics.comwhiterose.ac.uk

Structural Elucidation: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions, which aids in the identification and differentiation of various acyl-CoA molecules, including isomers. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS): HRMS offers enhanced mass accuracy and resolving power, enabling the precise determination and characterization of acyl-CoA species, even those with complex structures. creative-proteomics.com

Recent methodological developments have further improved the quantification of acyl-CoAs. For example, a UHPLC–ESI-MS/MS method that combines reversed-phase and hydrophilic interaction liquid chromatography has been developed for the comprehensive analysis of acyl-CoAs from C2 to C20 with very low limits of detection (1–5 fmol). whiterose.ac.uk

Interactive Data Table: Comparison of Mass Spectrometry Techniques for Acyl-CoA Analysis

| Technique | Principle | Key Advantages |

| LC-MS | Separates acyl-CoAs by liquid chromatography followed by mass analysis. creative-proteomics.com | Versatile and widely used in metabolomics. creative-proteomics.com |

| LC-MS/MS | Involves two stages of mass analysis for structural information and enhanced specificity. creative-proteomics.com | Highly sensitive and specific, good for complex samples. creative-proteomics.commdpi.com |

| HRMS | Provides very accurate mass measurements. creative-proteomics.com | Precise identification and structural analysis of complex acyl-CoAs. creative-proteomics.com |

| UHPLC-MS/MS | Uses ultra-high-performance liquid chromatography for better separation. whiterose.ac.uk | High resolution, sensitivity, and speed. whiterose.ac.uk |

Enzymatic and Spectrophotometric Assays for Acetyl Coenzyme A Determination

Before the widespread adoption of mass spectrometry, enzymatic and spectrophotometric assays were the primary methods for quantifying acetyl-CoA. nih.gov These methods are still valuable due to their relative simplicity and cost-effectiveness.

Spectrophotometric assays often rely on enzymes that use acetyl-CoA as a substrate, leading to a change in absorbance that can be measured. A classic method involves the enzyme phosphotransacetylase, which catalyzes the reaction between acetyl-CoA and phosphate (B84403). tandfonline.com The formation or consumption of a product can be monitored at a specific wavelength. tandfonline.com For instance, the formation of acetyl-CoA from coenzyme A and acetyl phosphate can be measured by the increase in absorbance at 233 nm. Another approach couples the liberation of CoA-SH from acetyl-CoA to a reaction with Ellman's reagent, producing a colored product. tandfonline.com

Enzymatic cycling assays provide a more sensitive approach for measuring low concentrations of acetyl-CoA. These assays use a series of coupled enzymatic reactions to amplify the signal. A well-known cycling assay for acetyl-CoA and malonyl-CoA involves the amplification of acetate by malonate decarboxylase, with the resulting acetate being converted to a product that can be measured spectrophotometrically.

While these methods can be robust, they have limitations. Spectrophotometric assays can be affected by interfering substances in the sample that absorb at the same wavelength. tandfonline.com Enzymatic assays can be influenced by the sample's chemical environment, and it is often recommended to use internal standards.

Interactive Data Table: Overview of Enzymatic and Spectrophotometric Assays for Acetyl-CoA

| Assay Type | Principle | Detection Method | Advantages | Limitations |

| Direct Spectrophotometric | Measures the change in absorbance due to an acetyl-CoA-dependent enzymatic reaction. tandfonline.com | Spectrophotometry | Simple, cost-effective. tandfonline.com | Can be prone to interference from other absorbing compounds. tandfonline.com |

| Enzymatic Cycling | Amplifies the signal through a series of coupled enzymatic reactions. | Spectrophotometry or Fluorometry | High sensitivity for low concentrations. | Can be more complex to perform. tandfonline.com |

| HPLC with UV Detection | Separates acetyl-CoA by HPLC and detects it by its UV absorbance. nih.gov | UV Spectroscopy | Good for separating from other CoAs. nih.gov | May lack the sensitivity of MS methods. nih.gov |

Genetic Manipulation and "-omics" Approaches in Acetyl Coenzyme A Studies

The advent of genetic engineering and "-omics" technologies has revolutionized the study of acetyl-CoA metabolism. These approaches allow for the targeted perturbation of genes and the global analysis of molecules to understand the regulatory networks governing acetyl-CoA homeostasis.

Genetic manipulation techniques are used to alter the expression of genes involved in acetyl-CoA metabolism to study the consequences on cellular function. This can involve: